

A Technical Guide to 7-(Trifluoromethyl)-4-quinolinol for Research Applications

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Compound of Interest

Compound Name: **7-(Trifluoromethyl)-4-quinolinol**

Cat. No.: **B1202929**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **7-(Trifluoromethyl)-4-quinolinol**, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, and significant applications, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental methodologies and visual pathway representations are included to support researchers in their scientific endeavors.

Introduction

7-(Trifluoromethyl)-4-quinolinol, with the CAS number 322-97-4, is a substituted quinoline derivative of significant interest to the pharmaceutical and agrochemical industries. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl group at the 7-position imparts unique physicochemical properties, such as increased metabolic stability and enhanced lipophilicity, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

This guide serves as a central resource for researchers, providing essential data on commercial suppliers, key chemical identifiers, and experimental considerations for the use of **7-(Trifluoromethyl)-4-quinolinol** as a synthetic intermediate.

Physicochemical Properties and Commercial Availability

Accurate characterization of a starting material is fundamental to reproducible research. The following table summarizes the key physicochemical properties of **7-(Trifluoromethyl)-4-quinolinol**.

Property	Value	Reference
CAS Number	322-97-4	[1] [2]
Molecular Formula	C ₁₀ H ₆ F ₃ NO	[1]
Molecular Weight	213.16 g/mol	[1]
Appearance	Light greyish-beige powder	N/A
Melting Point	266-269 °C	[1] [2]
Purity	Typically ≥95%	[2]
MDL Number	MFCD00006779	[1]

Commercial Suppliers

A variety of chemical suppliers offer **7-(Trifluoromethyl)-4-quinolinol** for research and development purposes. The table below provides a comparative summary of offerings from prominent suppliers.

Supplier	Product Number/ID	Purity	Additional Information
Matrix Scientific	032297	-	Hazard: Irritant. [1]
Advanced ChemBlocks	T99952	95%	-
Sigma-Aldrich	184217	96%	Synonym: 4-Hydroxy-7-(trifluoromethyl)quinoline. [2]

Applications in Drug Discovery and Organic Synthesis

7-(Trifluoromethyl)-4-quinolinol is a versatile intermediate primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group at the 4-position and the quinoline ring system provide multiple reaction sites for chemical modification.

Synthesis of Analgesic and Anti-inflammatory Agents

Research has demonstrated the use of the 7-(trifluoromethyl)quinoline scaffold in the development of novel analgesic and anti-inflammatory agents. Derivatives have been synthesized that exhibit potent biological activity, highlighting the potential of this chemical moiety in creating new non-steroidal anti-inflammatory drugs (NSAIDs).[\[3\]](#)

Precursor to Bioactive 4-Anilinoquinoline Derivatives

The conversion of **7-(Trifluoromethyl)-4-quinolinol** to its 4-chloro derivative provides a key intermediate for the synthesis of 4-anilinoquinoline compounds. This class of molecules has been extensively investigated for a range of therapeutic activities, including anticancer and antimalarial properties. The anilino group at the 4-position can be readily introduced via nucleophilic aromatic substitution.

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, a common application of the title compound. This procedure is based on established synthetic methodologies for similar quinoline derivatives.

Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

The initial step involves the conversion of the hydroxyl group of **7-(Trifluoromethyl)-4-quinolinol** to a chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.

Materials:

- **7-(Trifluoromethyl)-4-quinolinol**
- Phosphorus oxychloride (POCl_3)
- Dry toluene or another suitable inert solvent
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend **7-(Trifluoromethyl)-4-quinolinol** in an excess of phosphorus oxychloride.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-(trifluoromethyl)quinoline.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.

Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline.

Materials:

- 4-Chloro-7-(trifluoromethyl)quinoline
- Substituted aniline (e.g., 4-aminobenzoic acid)
- Ethanol or isopropanol
- Hydrochloric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

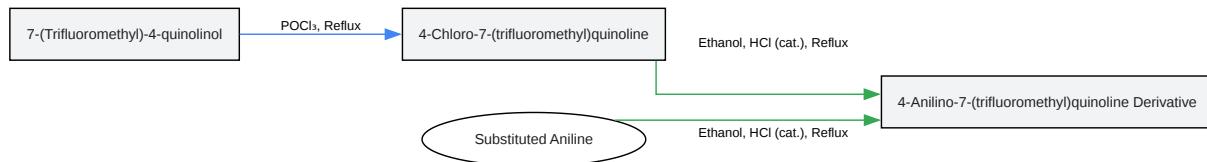
- In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline and the desired substituted aniline in ethanol.
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

- Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the resulting solid by column chromatography or recrystallization to yield the final 4-anilino-7-(trifluoromethyl)quinoline derivative.

Visualizing Synthetic and Signaling Pathways

To further aid in the conceptualization of the research applications of **7-(Trifluoromethyl)-4-quinolinol**, the following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a hypothetical signaling pathway that could be targeted by its derivatives.

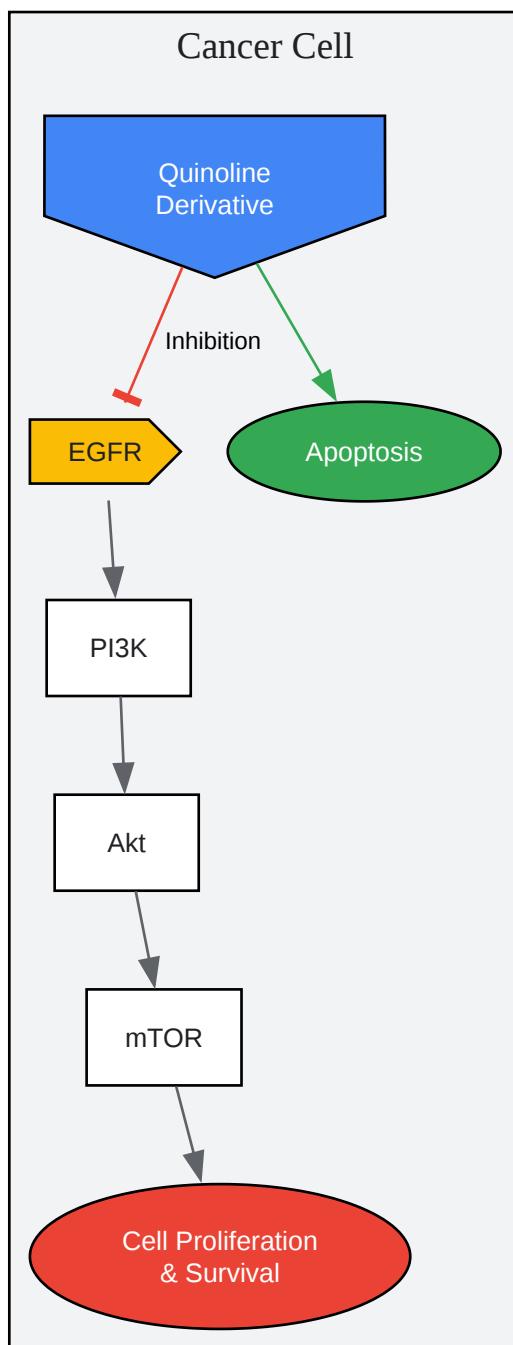
Synthetic Pathway to 4-Anilino-7-(trifluoromethyl)quinoline Derivatives



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Caption: Synthetic route from **7-(Trifluoromethyl)-4-quinolinol** to its 4-anilino derivatives.

Hypothetical Signaling Pathway for Bioactive Derivatives



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Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinoline derivative.

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